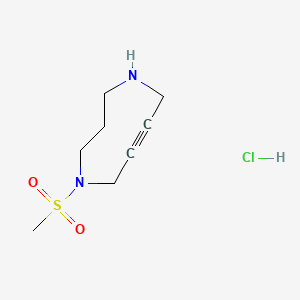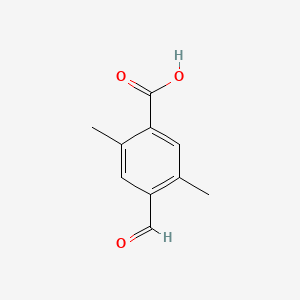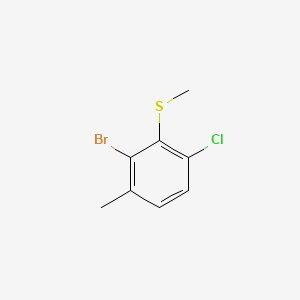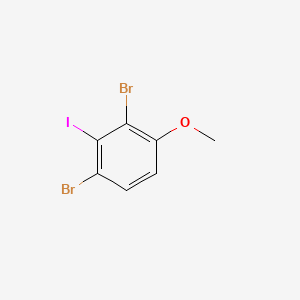
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane” is represented by the InChI code: 1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring with fluorine, iodine, methoxy, and methylthio substituents.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 298.12 . The compound should be stored at a temperature between 2-8°C .Mechanism of Action
The mechanism of action of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane is not fully understood. However, it is believed that this compound has the ability to interact with certain enzymes, which can lead to changes in the structure and function of the target molecule. This interaction can result in changes in the biochemical and physiological effects of the target molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been shown to have an effect on the metabolism of certain molecules, such as cholesterol. It has also been shown to have an effect on the production of certain hormones, such as testosterone.
Advantages and Limitations for Lab Experiments
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is highly efficient and can be synthesized in a relatively short time. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.
Future Directions
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has the potential to be used in a variety of future applications. It could be used to create new classes of drugs, such as anti-inflammatory agents and antifungal agents. It could also be used to create new classes of antibiotics. In addition, this compound could be used to create new classes of materials, such as polymers and nanomaterials. Finally, this compound could be used to create novel synthetic pathways for the synthesis of complex molecules.
Synthesis Methods
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane can be synthesized using a multi-step reaction pathway. The first step involves the reaction of 2-fluoro-3-iodo-6-methoxyphenyl)methyl chloride with sodium sulfide to form 2-fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfide. This reaction is followed by the addition of sodium iodide to the sulfide, resulting in the formation of this compound. This reaction is highly efficient and can be carried out in a relatively short time.
Scientific Research Applications
(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has been used in a variety of scientific research applications. It has been used to create novel synthetic pathways for the synthesis of complex molecules. It has also been studied for its potential applications in drug development. This compound has been used to create new classes of drugs, such as anti-cancer agents and antifungal agents. It has also been used to create new classes of antibiotics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-fluoro-1-iodo-4-methoxy-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIOS/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVDIRGQJRDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)